3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole
Description
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-(azetidin-3-ylmethyl)-1-methylindazole |
InChI |
InChI=1S/C12H15N3/c1-15-12-5-3-2-4-10(12)11(14-15)6-9-7-13-8-9/h2-5,9,13H,6-8H2,1H3 |
InChI Key |
VQOYOUPSDBWFQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CC3CNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole can be achieved through various synthetic routes. One common method involves the use of aza-Michael addition reactions. For instance, the starting material, N-Boc-azetidin-3-ylidene acetate, can be obtained from N-Boc-azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Negishi Coupling Reactions
This palladium-catalyzed cross-coupling reaction enables functionalization at the azetidine or indazole positions. Key findings include:
Example Reaction
3-(Azetidin-3-ylmethyl)-1-methyl-1H-indazole + Benzylzinc bromide → 3-Benzyl-substituted derivative
| Parameter | Value |
|---|---|
| Catalyst | Pd(dba)₂/XPhos |
| Solvent | THF |
| Temperature | 25°C |
| Yield | 85–95% |
| Selectivity | >95% for C3-position |
Mechanism involves oxidative addition of the organozinc reagent to Pd⁰, followed by transmetallation and reductive elimination .
Aza-Michael Additions
The azetidine nitrogen participates in regioselective nucleophilic additions to α,β-unsaturated carbonyl systems:
Example Reaction
this compound + Methyl vinyl ketone → β-Amino ketone adduct
| Parameter | Value |
|---|---|
| Catalyst | DBU |
| Solvent | Acetonitrile |
| Temperature | 65°C |
| Reaction Time | 16 hours |
| Yield | 69% |
Stereochemical outcomes are influenced by steric effects from the 1-methyl group .
Alkylation and Acylation
The secondary amine in the azetidine ring undergoes alkylation/acylation under mild conditions:
Alkylation
this compound + Ethyl bromoacetate → N-Alkylated product
| Parameter | Value |
|---|---|
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 60°C |
| Yield | 78% |
Acylation
this compound + Acetyl chloride → N-Acetylated product
| Parameter | Value |
|---|---|
| Base | Et₃N |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Yield | 82% |
Oxidation Reactions
The azetidine ring undergoes oxidation to form reactive intermediates:
Example Reaction
this compound + TBHP → Azetidine N-oxide
| Parameter | Value |
|---|---|
| Oxidant | tert-Butyl hydroperoxide |
| Catalyst | Fe(acac)₃ |
| Solvent | CH₃CN |
| Yield | 60% |
This reaction modifies electronic properties for downstream functionalization.
Cycloaddition Reactions
The indazole moiety participates in [3+2] cycloadditions:
Example Reaction
this compound + Ethyl diazoacetate → Triazoline intermediate
| Parameter | Value |
|---|---|
| Catalyst | Rh₂(OAc)₄ |
| Solvent | Toluene |
| Temperature | 80°C |
| Yield | 55% |
Hydrogenolysis
The benzyl-protecting group on azetidine is removable under catalytic hydrogenation:
Example Reaction
N-Benzyl-3-(azetidin-3-ylmethyl)-1-methyl-1H-indazole → Deprotected product
| Parameter | Value |
|---|---|
| Catalyst | Pd/C |
| Pressure | 1 atm H₂ |
| Solvent | MeOH |
| Yield | 90% |
Functional Group Interconversion
Key transformations include:
-
Sulfonation : Reaction with SO₃·Py complex yields sulfonamides (72% yield).
-
Buchwald–Hartwig Amination : Forms C–N bonds at the indazole C4 position using Pd catalysts.
Comparative Reactivity Table
| Reaction Type | Position Modified | Typical Yield | Key Reference |
|---|---|---|---|
| Negishi Coupling | Azetidine C3 | 85–95% | |
| Aza-Michael Addition | Azetidine N | 60–70% | |
| Oxidation | Azetidine N | 55–65% | |
| Alkylation | Azetidine N | 75–85% |
This compound’s reactivity profile highlights its utility in medicinal chemistry for generating derivatives with tailored pharmacokinetic properties. Further studies are needed to explore enantioselective transformations and in vivo stability .
Scientific Research Applications
3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine and indazole moieties. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-substituted-1-methyl-1H-indazoles, highlighting their synthesis, physicochemical properties, and biological activities based on the evidence provided:
Key Observations:
Substituent Effects on Bioactivity :
- Electron-Donating Groups (e.g., 4-methoxyphenyl) : Enhance anticancer potency (e.g., 5f, IC₅₀ ~12 µM) by improving target binding or solubility .
- Halogenated Alkyl Groups (e.g., chloromethyl) : Primarily used as intermediates; reactive but lack direct bioactivity .
- Aromatic vs. Aliphatic Substituents : Aromatic groups (phenyl, pyridinyl) generally show higher activity than aliphatic chains, likely due to π-π stacking interactions .
Synthetic Flexibility :
- Pd-catalyzed cross-coupling is a versatile method for introducing aryl/heteroaryl groups at the 3-position .
- Alkylation reactions (e.g., chloromethylation) are effective for introducing simple alkyl substituents .
Azetidinylmethyl Substituent (Hypothetical Comparison): The azetidine group’s compact size and basicity may enhance blood-brain barrier penetration or receptor binding compared to bulkier substituents. Potential for improved pharmacokinetics over halogenated analogs, which are often toxic or unstable .
Biological Activity
3-(Azetidin-3-ylmethyl)-1-methyl-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery. Its unique structure, characterized by an azetidine ring and indazole moiety, suggests possible interactions with various biological targets.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Where:
- Azetidine contributes to the compound's ability to interact with biological systems.
- Indazole is known for its diverse pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, including:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of azetidine compounds show improved minimum inhibitory concentration (MIC) against various pathogens, including Mycobacterium tuberculosis .
- Kinase Inhibition : Compounds with similar scaffolds have demonstrated potent inhibitory effects on kinases, which are critical in cancer signaling pathways. For instance, related indazole derivatives have been shown to inhibit the PD-1/PD-L1 interaction, a key pathway in tumor immune evasion .
Antimicrobial Activity
A study highlighted that azetidine amide analogues exhibited enhanced MIC potency against the Pks13 TE domain, a target for tuberculosis treatment. The modifications in ring structures were crucial for maintaining efficacy while improving metabolic stability .
Kinase Inhibition
The compound's structural analogs were evaluated for their ability to inhibit various kinases. For example, indazole derivatives were reported to have low nanomolar IC50 values against specific kinases involved in cancer progression. The IC50 values for these compounds ranged significantly, indicating varying degrees of potency depending on structural modifications .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Target | IC50 (nM) | Comments |
|---|---|---|---|
| This compound | PD-1/PD-L1 Interaction | 30.6 | High potency compared to BMS202 (200 nM) |
| Azetidine Amide Analog | Pks13 TE Domain | Varies | Improved MIC activity observed |
| Indazole Derivative | Various Kinases | <100 | Significant inhibition across multiple targets |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to bind effectively to target proteins through hydrogen bonding and hydrophobic interactions. The azetidine ring plays a pivotal role in orienting the molecule favorably within binding pockets of target enzymes or receptors.
Q & A
Q. What are the established synthetic routes for 3-(Azetidin-3-ylmethyl)-1-methyl-1H-indazole, and what challenges arise during its preparation?
Methodological Answer: Synthesis typically involves multi-step strategies, such as:
-
Heterocyclic Ring Formation : Starting with indazole precursors, azetidine rings can be introduced via alkylation or cross-coupling reactions. For example, azetidine-3-carboxylic acid derivatives (e.g., HY-Y0530) may serve as intermediates for functionalization .
-
Substituent Introduction : Methylation at the 1-position of indazole can be achieved using methyl iodide under basic conditions, while azetidine moieties are incorporated via nucleophilic substitution or transition metal-catalyzed reactions (e.g., Pd/Cu-mediated couplings) .
3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06
-
Challenges : Steric hindrance at the azetidine junction and regioselectivity during indazole functionalization require careful optimization of reaction conditions (temperature, catalysts) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry. For example, δ 3.71 (s, 3H) in DMSO-d6 indicates methyl group integration, as seen in structurally similar indazoles .
- Mass Spectrometry (MS) : High-resolution MS (e.g., NIST standards) validates molecular weight and fragmentation patterns .
- HPLC Purity Analysis : System suitability testing with EP reference standards ensures >98% purity, critical for pharmacological studies .
Q. How should researchers design preliminary pharmacological assays for this compound?
Methodological Answer:
- Target Selection : Prioritize targets based on structural analogs (e.g., indazole derivatives modulating kinases, GPCRs, or ion channels) .
- In Vitro Screening : Use cell-based assays (e.g., cAMP/PKA pathways for vascular studies) with positive controls (e.g., thymoquinone for smooth muscle effects) .
- Dose-Response Curves : Apply factorial design (e.g., 2k-p designs) to test concentration ranges and interaction effects between variables like pH and temperature .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity and synthetic accessibility?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for azetidine-indazole bond formation, reducing trial-and-error synthesis .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify potential binding modes with targets like AMPA receptors or HSF1, guided by analogs such as YM872 or HSF1 inhibitors .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .
Q. How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Meta-Analysis Framework : Compare datasets from analogous compounds (e.g., 6-nitroindazoles vs. methyl-substituted indazoles) to identify structure-activity outliers .
- Experimental Replication : Control variables such as cell line specificity (e.g., HEK293 vs. CHO cells) and assay buffers (e.g., Ca²⁺ concentration in vascular studies) .
- Statistical Validation : Use ANOVA to isolate confounding factors (e.g., batch-to-batch synthesis variations) and confirm reproducibility .
Q. What strategies are recommended for structure-activity relationship (SAR) studies of azetidine-indazole hybrids?
Methodological Answer:
- Scaffold Diversification : Synthesize analogs with varied azetidine substituents (e.g., diethylamino vs. dimethylamino groups) to probe steric/electronic effects, as seen in benzyl-indazole derivatives .
- Pharmacophore Mapping : Overlay active/inactive analogs (e.g., using Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .
- Functional Group Isosterism : Replace azetidine with pyrrolidine or piperidine rings to assess ring size impact on target affinity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Follow SDS guidelines for azetidine derivatives, including fume hood use, nitrile gloves, and eye protection to prevent exposure .
- Waste Disposal : Neutralize reactive intermediates (e.g., methylating agents) with 10% sodium bicarbonate before disposal .
- Stability Testing : Monitor decomposition under accelerated conditions (40°C/75% RH) via HPLC to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

